molecular formula C17H14N2O4S B5170130 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B5170130
M. Wt: 342.4 g/mol
InChI Key: ZQEQKCQLCQRCDK-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ETPT, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and fungal growth. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and to disrupt the cell cycle by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile in vitro and in vivo, with no significant adverse effects on normal cells or tissues. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit viral replication and fungal growth. This compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its low toxicity, high potency, and broad-spectrum activity against cancer, viruses, and fungi. However, this compound has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. This compound also requires further optimization and characterization to fully understand its mechanism of action and therapeutic potential.

Future Directions

There are several future directions for 1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione research, including the development of novel this compound derivatives with improved solubility, pharmacokinetics, and therapeutic efficacy. This compound can also be used as a lead compound for the discovery of new anticancer, antiviral, and antifungal agents. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. This compound can also be tested in animal models to evaluate its safety and efficacy in vivo. Overall, this compound has great potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic applications.

Synthesis Methods

1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process involving the condensation of 2-acetylthiophene and ethyl cyanoacetate, followed by cyclization and oxidation. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst.

Scientific Research Applications

1-(2-ethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications, including its anticancer, antiviral, and antifungal properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and leukemia. This compound has also been found to have antiviral activity against herpes simplex virus type 1 and type 2, and antifungal activity against Candida albicans.

Properties

IUPAC Name

(5Z)-1-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-2-23-14-8-4-3-7-13(14)19-16(21)12(15(20)18-17(19)22)10-11-6-5-9-24-11/h3-10H,2H2,1H3,(H,18,20,22)/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEQKCQLCQRCDK-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CS3)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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